

Spectroscopic Profile of 2-Furfurylthio-3-methylpyrazine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *2-Furfurylthio-3-methylpyrazine*

Cat. No.: *B3427437*

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **2-Furfurylthio-3-methylpyrazine** (CAS No. 65530-53-2), a significant flavor and aroma compound.^[1] Intended for researchers, scientists, and professionals in drug development and food chemistry, this document elucidates the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this heterocyclic compound. Due to the limited availability of public experimental spectra, this guide synthesizes predicted and inferred spectroscopic data based on the analysis of its constituent functional groups and available data for analogous structures. Methodologies for spectral acquisition and interpretation are also discussed to provide a holistic understanding of the structural elucidation of this molecule.

Introduction

2-Furfurylthio-3-methylpyrazine is a volatile organic compound characterized by a pyrazine ring substituted with a methyl group and a furfurylthio group.^[2] Its distinct roasted, nutty, and coffee-like aroma makes it a valuable component in the flavor and fragrance industry.^[3] The compound is often found as a mixture of isomers, primarily the 2,3-, 2,5-, and 2,6-isomers, which adds a layer of complexity to its analytical characterization.^{[1][3]} A thorough

understanding of its spectroscopic properties is paramount for quality control, structural verification, and for studying its interactions in various chemical and biological systems.

This guide will systematically explore the expected spectroscopic signature of **2-Furfurylthio-3-methylpyrazine** across three key analytical techniques: NMR, IR, and MS. The subsequent sections will detail the predicted spectral data, the rationale behind these predictions, and the experimental protocols for acquiring such data.

Molecular Structure and Isomerism

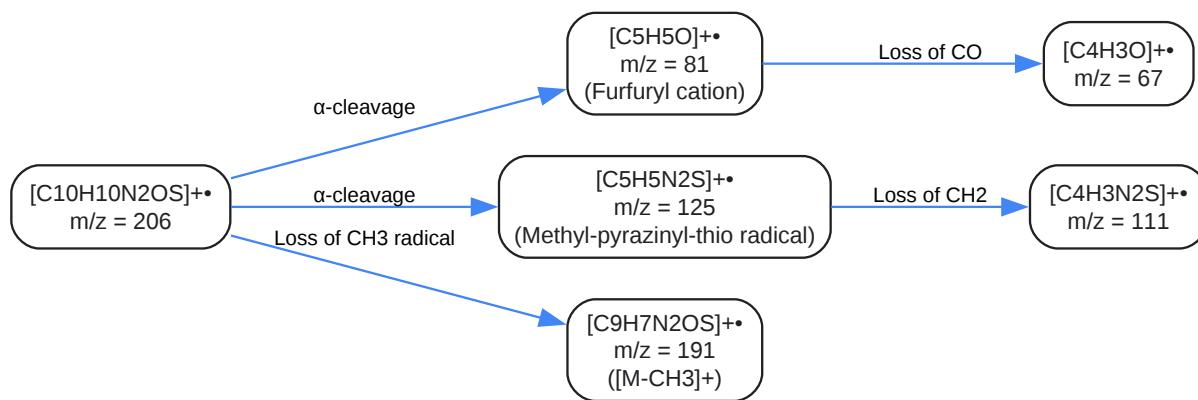
The core structure of **2-Furfurylthio-3-methylpyrazine** consists of a methyl-substituted pyrazine ring linked to a furan ring through a thioether bridge. The IUPAC name for the primary isomer is 2-((furan-2-ylmethyl)thio)-3-methylpyrazine.[4]

Molecular Formula: $C_{10}H_{10}N_2OS$ [4]

Molecular Weight: 206.27 g/mol [4]

CAS Number: 65530-53-2[1]

It is crucial to note that commercial samples of this compound are often a mixture of isomers, with the 2,3-isomer being the most abundant, followed by the 2,6- and a trace amount of the 2,5-isomer.[3] This isomeric distribution will be reflected in the complexity of the acquired spectra, particularly in NMR.



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